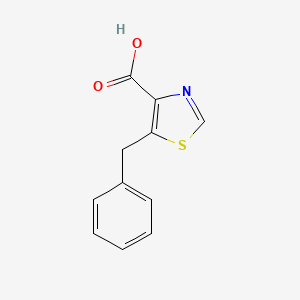

5-Benzyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-benzyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)10-9(15-7-12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKBEODEJZOBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(N=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864437-46-7 | |

| Record name | 5-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Thiazole Ring Formation

One common approach to synthesizing thiazole derivatives involves the reaction of a suitable aldehyde or ketone with a sulfur-containing compound, such as thioformamide or thiourea, followed by cyclization. However, specific methods for this compound may involve more tailored starting materials and conditions.

Benzyl Group Introduction

The introduction of a benzyl group typically involves a nucleophilic substitution or a cross-coupling reaction. For example, a Suzuki-Miyaura coupling could be used to attach a benzyl group to a thiazole ring if a suitable leaving group is present.

Carboxylic Acid Functionality

The carboxylic acid group can be introduced through hydrolysis of an ester precursor or by oxidation of an aldehyde group. The choice of method depends on the availability of starting materials and the desired yield and purity.

Detailed Synthetic Routes

While specific literature on the synthesis of this compound is limited, related compounds can provide insights into potential synthetic strategies.

General Synthetic Strategy

- Starting Materials : Pyruvic acid or a similar α-keto acid can serve as a starting point for thiazole ring formation.

- Thiazole Ring Formation : Reaction with thioformamide or thiourea to form the thiazole ring.

- Benzyl Group Introduction : Use of a benzyl halide or benzyl boronic acid in a coupling reaction.

- Carboxylic Acid Introduction : Hydrolysis of an ester or oxidation of an aldehyde.

Example Synthetic Route

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Pyruvic acid bromination | Br2, CH2Cl2 | Bromopyruvic acid |

| 2 | Cyclization with thioformamide | Thioformamide, EtOH, reflux | Thiazole-4-carboxylic acid ethyl ester |

| 3 | Suzuki-Miyaura coupling | Benzyl boronic acid, Pd(OAc)2/Xantphos, NMM, toluene | 5-Benzylthiazole-4-carboxylic acid ethyl ester |

| 4 | Hydrolysis | LiOH, MeOH/H2O, 0°C | This compound |

Challenges and Considerations

- Yield and Purity : Each step in the synthesis can affect the overall yield and purity of the final product. Optimization of reaction conditions is crucial.

- Environmental Impact : The use of halogenated solvents and reagents can pose environmental concerns. Greener alternatives should be considered where possible.

- Scalability : The method should be scalable for industrial applications while maintaining efficiency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazoles .

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antioxidant properties. A study focusing on similar thiazole derivatives demonstrated their effectiveness as xanthine oxidase inhibitors, which are crucial in managing conditions like gout and hyperuricemia. The incorporation of benzyl groups in thiazole structures has been shown to enhance these activities, suggesting that 5-benzyl-1,3-thiazole-4-carboxylic acid could similarly contribute to antioxidant defenses by scavenging free radicals and inhibiting oxidative stress .

1.2 Enzyme Inhibition

The compound's structural characteristics allow it to interact effectively with various enzymes. For instance, studies have explored the synthesis of thiazole derivatives that act as xanthine oxidase inhibitors, with promising results indicating potential therapeutic applications in treating oxidative stress-related diseases . The binding affinity of these compounds to enzyme active sites has been investigated using molecular docking studies, showing favorable interactions that could be leveraged for drug development.

Biochemical Applications

2.1 Peptide Synthesis

This compound can serve as a building block in peptide synthesis. Its carboxylic acid functional group allows it to participate in coupling reactions essential for forming peptide bonds. This application is particularly relevant in the development of biologically active peptides used in pharmaceuticals and research .

2.2 Organic Buffers

The compound has been utilized as an organic buffer in biochemical assays, providing stability and maintaining pH levels crucial for various enzymatic reactions. Its role as a buffer enhances the reliability of experimental results, particularly in biological systems where pH fluctuations can significantly impact enzyme activity .

Material Science

3.1 Polymer Chemistry

In material science, thiazole derivatives like this compound have been explored for their potential use in polymer chemistry. The compound's ability to participate in polymerization reactions can lead to the development of new materials with desirable properties such as increased thermal stability and enhanced mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Benzyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

- Benzyl vs. Halogenated Aromatic Groups : The benzyl group in this compound contributes to greater lipophilicity compared to halogenated derivatives like 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid. This property may enhance bioavailability in drug design .

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group (electron-withdrawing) in the compound from increases acidity at the carboxylic acid position (pKa ~2–3), whereas the benzyl group (electron-donating) in the target compound may slightly reduce acidity .

- Steric and Positional Variations: The placement of substituents significantly impacts reactivity.

Thermal Stability

The high melting point (206–207°C) of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid suggests stronger intermolecular forces (e.g., dipole-dipole interactions from the chlorine atom) compared to the benzyl-substituted derivative, where such data are unavailable .

Biological Activity

5-Benzyl-1,3-thiazole-4-carboxylic acid (CAS No. 864437-46-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, focusing on its anticancer, antibacterial, and antiviral activities, supported by relevant research findings and data.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as promising anticancer agents.

Key Findings:

- In vitro Studies: A study reported that N-acylated derivatives of 5-benzyl-1,3-thiazole demonstrated significant growth inhibition against various cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cells. The most potent compound exhibited an IC50 value of 2.01 µM against HT29 cells .

- Selectivity: These compounds showed selective action towards glioblastoma and melanoma cells while displaying low toxicity to normal cells, indicating a favorable therapeutic index .

Table 1: Anticancer Activity Summary

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| N-acylated derivative 1 | A549 | Not reported | Moderate |

| N-acylated derivative 2 | HeLa | Not reported | Moderate |

| N-acylated derivative 3 | HT29 | 2.01 | High |

| N-acylated derivative 4 | Karpas299 | Not reported | Moderate |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, particularly in relation to its mechanism of action against Gram-positive bacteria.

Research Insights:

- Mechanism of Action: The compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . This inhibition can lead to bactericidal effects against various pathogens.

Table 2: Antibacterial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus (MRSA) | <10 µg/mL | Effective |

| Escherichia coli | Not reported | Moderate |

| Streptococcus pneumoniae | Not reported | Effective |

Antiviral Activity

In addition to anticancer and antibacterial properties, preliminary studies suggest potential antiviral activity against influenza virus.

Findings:

- In Silico Studies: Computational modeling has indicated that derivatives of 5-benzyl-1,3-thiazole could act as inhibitors of neuraminidase, an enzyme critical for viral replication. The models showed promising results for developing new anti-influenza agents .

Case Studies

Several case studies further illustrate the biological efficacy of this compound:

- Case Study 1: In a study involving human glioblastoma U251 cells and melanoma WM793 cells, the compound exhibited significant apoptotic activity while sparing normal fibroblast cells .

- Case Study 2: A series of derivatives were synthesized and evaluated for their pharmacokinetic profiles in murine models, demonstrating good solubility and bioavailability along with notable antitumor efficacy in vivo .

Q & A

Q. What synthetic strategies are recommended for obtaining 5-Benzyl-1,3-thiazole-4-carboxylic acid with high purity and yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For analogous thiazole derivatives, protocols include:

Coupling Reactions : Use Suzuki-Miyaura coupling for benzyl group introduction, employing Pd(PPh₃)₄ as a catalyst and arylboronic acids under reflux in methanol/water mixtures (yield ~55-82%) .

Cyclization : Thiazole ring formation via Hantzsch thiazole synthesis, using α-haloketones and thioureas in ethanol under reflux .

Ester Hydrolysis : Conversion of ester precursors (e.g., ethyl 4-methylthiazole-5-carboxylate analogs) to carboxylic acids using NaOH or H₂SO₄ in aqueous conditions .

Critical Parameters : Optimize reaction time, temperature, and catalyst loading. Monitor progress via TLC or HPLC.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- X-ray Crystallography : Resolve single-crystal structures to determine bond lengths and angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.053) .

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature. For example, aromatic protons in benzyl groups appear at δ 7.2–7.4 ppm, while thiazole protons resonate at δ 8.1–8.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₁₁NO₂S requires [M+H]⁺ = 240.0452) .

Q. What analytical methods are effective for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >95% is acceptable for most studies .

- Elemental Analysis : Compare experimental vs. calculated C/H/N/S ratios (e.g., C 73.20% vs. 73.00% for C₁₈H₁₇NO₃) .

- Melting Point : A sharp mp range (e.g., 154–158°C for analogs) indicates purity .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound as a tyrosinase inhibitor?

- Methodological Answer :

Enzyme Assays : Measure inhibition kinetics using mushroom tyrosinase and L-DOPA as substrate. Calculate IC₅₀ values via dose-response curves .

Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with tyrosinase active sites (PDB: 2Y9X) .

SAR Analysis : Modify substituents (e.g., benzyl vs. phenyl groups) to correlate structural changes with inhibitory activity .

Q. What computational approaches are suitable for studying the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to determine adsorption energy on silica or cellulose surfaces .

- Molecular Dynamics (MD) : Simulate interactions under ambient conditions (25°C, 1 atm) to study surface diffusion and aggregation .

- Microspectroscopic Imaging : Validate predictions using AFM or Raman microscopy .

Q. How should researchers address discrepancies between experimental and theoretical data (e.g., HRMS or elemental analysis)?

- Methodological Answer :

- Replicate Experiments : Ensure consistency across triplicate runs.

- Calibrate Instruments : Verify MS and elemental analyzer accuracy with certified standards .

- Consider Isotopes : Account for natural isotope abundance in HRMS (e.g., ³⁴S in sulfur-containing compounds) .

Q. What strategies can optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce bioisosteres (e.g., triazoles replacing thiazoles) to enhance solubility or binding .

- In Vitro Testing : Screen against target cell lines (e.g., antifungal activity via microdilution assays) .

- Metabolic Stability : Assess hepatic microsomal stability to predict pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.